molecular formula C11H18N2OS B13842914 1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone

1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone

Cat. No.: B13842914
M. Wt: 226.34 g/mol
InChI Key: LWPDMXQBRIODTF-UHFFFAOYSA-N
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Description

1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and an ethanone moiety attached to the thiazole ring.

Preparation Methods

The synthesis of 1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with tert-butyl isocyanide and dimethylamine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives, such as:

    4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone: Another related compound with variations in the substituents on the thiazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

1-[4-tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C11H18N2OS/c1-7(14)8-9(11(2,3)4)12-10(15-8)13(5)6/h1-6H3

InChI Key

LWPDMXQBRIODTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)N(C)C)C(C)(C)C

Origin of Product

United States

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